1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

Catalog No.
S703710
CAS No.
1499-17-8
M.F
C6H4ClO3P
M. Wt
190.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

CAS Number

1499-17-8

Product Name

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

IUPAC Name

2-chloro-1,3,2λ5-benzodioxaphosphole 2-oxide

Molecular Formula

C6H4ClO3P

Molecular Weight

190.52 g/mol

InChI

InChI=1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H

InChI Key

KMWSGKPLIWNTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OP(=O)(O2)Cl

Canonical SMILES

C1=CC=C2C(=C1)OP(=O)(O2)Cl

As a Reagent in Organic Synthesis

,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (commonly referred to as 2-chloro-1,3,2-benzodioxaphosphole 2-oxide or COP) is a valuable reagent in organic synthesis, particularly for the phosphorylation of various nucleophiles. Its cyclic structure and the presence of a reactive chlorine atom make it a good leaving group, facilitating the transfer of the phosphate group to other molecules.

Studies have shown the effectiveness of COP in the synthesis of various compounds, including:

  • Phosphorylated lipids, such as phosphatidylcholines, which are essential components of cell membranes [, ]
  • Nucleoside analogues, which are modified versions of natural nucleosides with potential therapeutic applications []
  • Flame retardants, which are used to slow down or prevent the spread of fire []

Potential for Future Research

The unique properties of COP continue to be explored by researchers, with potential applications emerging in various fields:

  • Development of novel materials with specific functionalities, such as fire retardant polymers or drug delivery systems []
  • Investigation of its role in biological processes, such as enzyme function and signal transduction

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a chemical compound with the molecular formula C6H4ClO3P and a molecular weight of approximately 190.52 g/mol. It is classified within the family of dioxaphospholes, which are cyclic compounds containing phosphorus and oxygen in their structure. This specific compound features a benzene ring fused with a dioxaphosphole ring that incorporates a chlorine atom and an oxide group at the 2-position. Its unique structure contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, this compound may hydrolyze to yield phosphoric acid derivatives and other products.
  • Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form phosphonates or phosphoramidates.

These reactions are significant for synthesizing new compounds and exploring their properties .

Several methods have been reported for synthesizing 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as chlorinated phenols with phosphorus oxychloride or similar phosphorus-containing reagents.
  • Phosphorylation Reactions: Another approach is the phosphorylation of aromatic compounds followed by chlorination to introduce the chlorine atom at the desired position.
  • Oxidative Methods: Oxidation of certain phosphorus intermediates can also yield this compound.

These synthesis routes allow for the preparation of the compound in various settings, including laboratory research and industrial applications .

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organophosphorus compounds.
  • Materials Science: Its unique structure may be exploited in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: There is potential for use as a pesticide or herbicide due to its chemical reactivity.

Research continues into expanding its applications across different fields .

Several compounds share structural similarities with 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
1,3,2-DioxaphospholaneCyclic dioxaphospholeLacks aromaticity; used primarily in polymer chemistry
Phenylphosphonic dichloridePhosphonic acid derivativeMore reactive; used in pesticide formulations
O-Phenylene phosphorochloridateChlorophosphateUsed as a coupling agent; more versatile in reactions
2-Chloro-1,3,2-dioxaphospholane 2-oxideDioxaphospholaneSimilar but less stable; different reactivity profile

The unique combination of aromaticity and specific functional groups in 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide distinguishes it from these similar compounds. Its potential applications in organic synthesis and materials science further enhance its significance within this chemical family .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1499-17-8

General Manufacturing Information

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide: INACTIVE

Dates

Modify: 2023-08-15

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